Alloc-Val-Ala-PAB-PNP
Description
Early Innovations in Linker Design
The genesis of cleavable linkers traces back to the 1980s, when researchers sought to improve the stability and specificity of immunotoxins. Initial strategies relied on acid-labile hydrazone bonds, which released drugs in the acidic tumor microenvironment. However, these linkers suffered from premature cleavage in circulation, leading to systemic toxicity. The advent of enzymatically cleavable peptide linkers in the 2000s marked a paradigm shift, leveraging intracellular proteases like cathepsin B for controlled drug release.
Rise of Peptide-Based Linkers
Dipeptide sequences such as valine-citrulline (Val-Cit) and phenylalanine-lysine (Phe-Lys) became gold standards due to their compatibility with protease-rich lysosomal environments. The incorporation of self-immolative PAB spacers further enhanced stability, enabling 1,6-elimination upon cleavage to release unmodified payloads. For example, Brentuximab vedotin (Adcetris®) utilized a Val-Cit-PAB linker to deliver monomethyl auristatin E (MMAE) with a drug-to-antibody ratio (DAR) of 4.
Evolution to Val-Ala-PAB Systems
While Val-Cit linkers dominated early ADC development, their susceptibility to carboxylesterase-mediated cleavage in plasma prompted the exploration of alternatives. Val-Ala sequences, as seen in Alloc-Val-Ala-PAB-PNP, demonstrated superior plasma stability due to reduced recognition by circulating proteases. This shift was validated in 2024 with the introduction of double self-immolative Val-Ala linkers, which minimized premature payload release while maintaining efficient lysosomal activation.
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O9/c1-5-14-37-25(33)29-22(16(2)3)24(32)27-17(4)23(31)28-19-8-6-18(7-9-19)15-38-26(34)39-21-12-10-20(11-13-21)30(35)36/h5-13,16-17,22H,1,14-15H2,2-4H3,(H,27,32)(H,28,31)(H,29,33)/t17-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGXVVQUDVGISV-JTSKRJEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis of Val-Ala Dipeptide
The Val-Ala sequence is typically assembled on a resin-bound allyloxycarbonyl (Alloc)-protected starting material. Wang or Rink amide resins are preferred for their acid-labile linkage, enabling final cleavage under mild conditions. Coupling reactions employ benzotriazole-activated reagents (e.g., HBTU, HATU) with diisopropylethylamine (DIEА) in dimethylformamide (DMF). After each coupling, the Alloc group is removed using palladium(0)-catalyzed deprotection (e.g., Pd(PPh₃)₄ in CHCl₃/AcOH/N-methylmorpholine).
Introduction of the PAB-PNP Group
The PAB-PNP component is introduced via carbodiimide-mediated coupling between the dipeptide’s C-terminus and p-nitrophenyl carbonate-activated PAB. This step requires anhydrous conditions (e.g., dichloromethane or THF) and catalysts like 4-dimethylaminopyridine (DMAP). Careful stoichiometry (1.2–1.5 equivalents of PAB-PNP) minimizes side reactions, achieving yields of 68–75% after purification.
Optimization of Protection-Deprotection Sequences
N-Terminal Alloc Protection
The Alloc group provides temporary N-terminal protection during SPPS, with selective removal under neutral conditions (Pd(0)/CHCl₃:AcOH:NMM = 5:2:1). This contrasts with tert-butoxycarbonyl (Boc) strategies requiring acidic deprotection, which risk premature cleavage of acid-labile PAB-PNP linkages.
Side-Chain Protection
-
Valine and Alanine : Isobutyl and methyl groups remain unprotected due to their low reactivity.
-
PAB Hydroxyl : Protected as a p-nitrophenyl carbonate ester, stable during SPPS but cleavable under basic conditions (e.g., aqueous NaHCO₃).
Critical Reaction Parameters
Purification and Characterization
Crude this compound is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient), yielding >97% purity. Key characterization data includes:
-
High-Resolution Mass Spectrometry (HRMS) : Calculated for C₂₆H₃₀N₄O₉ [M+H]⁺: 543.2034; Observed: 543.2036.
-
¹H NMR (DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H, Ala NH), 7.85 (d, J=8.8 Hz, 2H, PAB aromatic), 5.90–5.80 (m, 1H, Alloc allyl).
Scalability and Industrial Considerations
Large-scale synthesis (≥100 g) employs continuous flow reactors for Pd-mediated deprotection, reducing catalyst loading to 0.05 equiv and improving throughput. However, nitrophenol byproducts require careful waste management due to toxicity. Recent patents describe enzymatic cleavage alternatives using β-glucuronidases, though yields remain suboptimal (50–60%) compared to chemical methods .
Chemical Reactions Analysis
Types of Reactions: Alloc-Val-Ala-PAB-PNP undergoes various chemical reactions, including:
Cleavage Reactions: The peptide chain can be cleaved by specific enzymes or chemical conditions.
Substitution Reactions: The Alloc group can be substituted under mild conditions using palladium-catalyzed allyl transfer.
Common Reagents and Conditions:
Cleavage: Catalytic amounts of tetrakis(triphenylphosphine)palladium(0) and phenylsilane.
Substitution: Piperidine and trifluoroacetic acid (TFA).
Major Products:
Cleavage Products: The cleaved peptide fragments can be used in further biochemical applications.
Substitution Products: The substituted products can be used in the synthesis of more complex molecules.
Scientific Research Applications
Alloc-Val-Ala-PAB-PNP has a wide range of applications in scientific research, including:
Chemistry: Used as a cleavable linker in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Integral in the design of antibody-drug conjugates (ADC) for targeted cancer therapy
Industry: Utilized in the production of specialized drug delivery systems.
Mechanism of Action
Alloc-Val-Ala-PAB-PNP exerts its effects through the cleavage of its peptide chain under specific conditions. The Alloc group provides stability and can be removed under neutral conditions, allowing for controlled release of the attached drug . The 4-Nitrophenol group serves as a detectable marker, facilitating the study of the compound’s interactions and effects .
Comparison with Similar Compounds
Advantages and Limitations
This compound
Boc/Fmoc Analogs
Q & A
Q. What are the key structural components of Alloc-Val-Ala-PAB-PNP and their functional roles in peptide synthesis?
this compound (C₂₆H₃₀N₄O₉, MW 542.54) comprises:
- Alloc (Allyloxycarbonyl) : Protects α-amino groups during synthesis and is removable under mild Pd⁰ catalysis .
- Val (Valine) and Ala (Alanine) : Hydrophobic amino acids that confer structural rigidity and influence peptide backbone conformation .
- PAB (p-Aminobenzyl) : A linker enabling controlled cleavage in acidic or enzymatic conditions, critical for drug release in ADCs .
- PNP (p-Nitrophenol) : Acts as a leaving group in nucleophilic substitution reactions, facilitating peptide bond formation .
Methodological Insight: Use MALDI-TOF or ESI-MS to verify structural integrity post-synthesis .
Q. What standard protocols are recommended for synthesizing this compound using solid-phase peptide synthesis (SPPS)?
SPPS involves:
Resin Activation : Use Wang or Rink amide resin for carboxylate anchoring .
Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
Coupling : Activate amino acids with HBTU/DIPEA (1:2 molar ratio) for 2 hours .
Alloc Deprotection : Apply Pd(PPh₃)₄ (5 mol%) and phenylsilane (10 eq) in DCM .
Cleavage : Use TFA:water:TIS (95:2.5:2.5) to release the peptide from the resin .
Validation: Monitor reaction completion via Kaiser test and HPLC .
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
- Purity Analysis : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 220 nm .
- Stability Testing :
Advanced Research Questions
Q. How can researchers optimize the cleavage efficiency of this compound in antibody-drug conjugates (ADCs) under physiological conditions?
- Controlled Release : Adjust PAB linker chemistry (e.g., introduce cathepsin-B cleavage sites) to enhance tumor-specific drug activation .
- Kinetic Studies : Use FRET-based assays with fluorogenic substrates (e.g., Dabcyl/Edans pairs) to quantify cleavage rates .
- Challenge : Slow cleavage in serum (t₁/₂ > 72 hours) may reduce ADC efficacy.
Solution: Co-administer lysosomal enhancers (e.g., chloroquine) or modify linker hydrophobicity .
Q. What analytical approaches are used to resolve contradictions in stability data when this compound is exposed to different pH levels?
Q. What strategies mitigate undesired side reactions during the conjugation of this compound to monoclonal antibodies in ADC development?
- Site-Specific Conjugation : Use engineered cysteine residues (ThioBridge) or microbial transglutaminase (mTGase) for controlled payload attachment .
- Side Reaction : Premature PNP hydrolysis during maleimide-thiol conjugation.
Mitigation: - Quality Control : SEC-HPLC with UV/Vis detection (λ = 280 nm for antibodies, 340 nm for PNP) to quantify drug-to-antibody ratio (DAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
